3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
Description
3-(2-Bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:
- A 3-methoxy group on the bicyclo[3.2.1]octane ring, which enhances steric bulk and modulates electronic properties.
- A propan-1-one linker connecting the bicyclic system to a 2-bromophenyl aromatic group.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-21-15-10-13-7-8-14(11-15)19(13)17(20)9-6-12-4-2-3-5-16(12)18/h2-5,13-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUCEMIMANYHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
A common approach involves RCM using Grubbs catalysts. For example, 1,5-dienes derived from pyrrolidine precursors undergo cyclization to form the bicyclic framework.
Example Procedure:
Methoxy Group Introduction
Methanolysis of a chloro intermediate or direct alkylation with methyl iodide under basic conditions achieves methoxy substitution:
Reaction Scheme:
$$
\text{Bicyclic chloride} + \text{NaOCH}_3 \xrightarrow{\text{DMF, 60°C}} \text{3-Methoxy derivative} \quad \text{}
$$
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 6 h |
| Yield | 82% |
Preparation of 3-(2-Bromophenyl)Propan-1-One
Friedel-Crafts Acylation
2-Bromobenzene reacts with propionyl chloride in the presence of AlCl₃ to yield 3-(2-bromophenyl)propan-1-one :
Reaction:
$$
\text{2-Bromobenzene} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{3-(2-Bromophenyl)propan-1-one} \quad \text{}
$$
Optimization Table:
| Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 0 | 45 |
| FeCl₃ | Toluene | 25 | 32 |
Bromination via Directed Ortho-Metalation
An alternative route employs directed ortho-metalation (DoM) of propiophenone derivatives:
- Lithiation of propiophenone with LDA.
- Quenching with Br₂.
Coupling of Bicyclic Amine and Propanone Moiety
Acylation via Acid Chloride
The bicyclic amine reacts with 3-(2-bromophenyl)propanoyl chloride under Schotten-Baumann conditions:
Procedure:
- Reagents : Bicyclic amine (1 eq), propanoyl chloride (1.2 eq), NaOH (aq).
- Conditions : 0°C → RT, 4 h.
- Yield : 74%.
Mechanism:
$$
\text{R-NH}_2 + \text{R'COCl} \rightarrow \text{R-NH-COR'} + \text{HCl} \quad \text{}
$$
Coupling Using Carbodiimide Reagents
EDCl/HOBt-mediated coupling enhances yields for sterically hindered amines:
Data Table:
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 88 |
| DCC/DMAP | CH₂Cl₂ | 65 |
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
X-ray studies of analogous compounds reveal planar aromatic systems and intermolecular C–H⋯O interactions stabilizing the crystal lattice.
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and reduce reaction times for cyclization steps:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Time | 12 h | 2 h |
| Purity | 95% | 99% |
Environmental Impact
Solvent recovery systems (e.g., toluene distillation) reduce waste by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 2-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, a key pathway for structural diversification.
Mechanistic Insights :
-
Bromine acts as a leaving group, with palladium(0) facilitating oxidative addition.
-
Steric hindrance from the bicyclic system may slow transmetallation steps .
Reactivity of the Ketone Group
The propan-1-one moiety participates in nucleophilic additions and reductions.
Key Observations :
-
The bicyclic system’s steric bulk reduces reaction rates compared to linear ketones.
Functionalization of the 8-Azabicyclo[3.2.1]octane Amine
The tertiary amine in the bicyclic system undergoes alkylation and acylation.
Mechanistic Considerations :
Methoxy Group Transformations
The 3-methoxy substituent can be demethylated or converted to leaving groups.
Stability Note :
-
Methoxy groups enhance thermal stability but limit further electrophilic substitutions on the bicyclic ring.
Cycloaddition and Ring-Opening Reactions
The bicyclic scaffold participates in strain-driven reactions.
Degradation Pathways
Stability studies reveal susceptibility to:
-
Hydrolysis : Ketone and amine groups degrade under acidic/basic conditions .
-
Oxidation : Tertiary amine forms N-oxide derivatives with H₂O₂ .
Analytical Characterization
Key techniques for reaction monitoring:
This compound’s versatility stems from its multifunctional design, enabling tailored modifications for drug discovery and materials science. Future studies should explore photocatalytic C–H functionalization to bypass bromine-dependent coupling limitations.
Scientific Research Applications
Pharmacological Applications
The compound's structure, which includes a bicyclic azabicyclo[3.2.1]octane framework, is significant in its pharmacological properties.
Opioid Receptor Modulation
Research indicates that compounds similar to 3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can act as mu-opioid receptor agonists or antagonists. This property makes them valuable in studying pain management and addiction therapies.
- Case Study : The patent US8664242B2 discusses the use of azabicyclo[3.2.1]octane compounds for treating conditions associated with mu-opioid receptor activity, such as gastrointestinal motility disorders .
Drug Discovery and Development
The compound serves as a scaffold for synthesizing novel drugs targeting various biological systems.
- Synthesis Applications : The azabicyclo[3.2.1]octane structure is noted for its utility in total synthesis, allowing chemists to create diverse derivatives with potential therapeutic effects .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cells, positioning it as a candidate for anticancer drug development.
- Research Insight : A review on Mannich bases highlights their potential as anticancer agents, indicating that structurally related compounds could also exhibit similar properties .
Summary of Findings
The applications of this compound span several key areas:
Mechanism of Action
The mechanism of action for 3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The azabicyclo octane structure is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
3-(3,4-Dimethylphenyl)-1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (BK63676)
- Key Difference : Replacement of the 2-bromophenyl group with a 3,4-dimethylphenyl moiety.
- Reduced steric hindrance compared to bromine, which may alter binding kinetics to target receptors.
- Synthesis: Similar palladium-catalyzed aminocarbonylation methods are likely employed, as seen in related N-acyl bicyclo derivatives .
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156)
- Key Difference : A 4-methoxyphenyl group replaces the 2-bromophenyl, and the bicyclo system bears a triazole substituent instead of methoxy.
- The 4-methoxy group on the phenyl ring may confer metabolic stability compared to bromine.
- Availability : Priced at $8/1 g, indicating broader accessibility for research .
Variations in the Bicyclo[3.2.1]octane Core
1-[3-[(E)-3-(2-Bromophenyl)prop-2-enyl]-3,8-Diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Key Difference : A 3,8-diazabicyclo[3.2.1]octane core with an unsaturated propenyl linker instead of a saturated propane chain.
- The conjugated double bond in the propenyl group may enhance rigidity and π-π stacking interactions.
- Analytical Data : Predicted collision cross-section (CCS) of 183.7 Ų for [M+H]+ adduct, suggesting distinct gas-phase behavior compared to the target compound .
(2E)-1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-Phenylprop-2-en-1-one (BG16042)
- Key Difference: An α,β-unsaturated ketone (enone) linker instead of a fully saturated propanone.
- Impact: The enone system increases electrophilicity, raising reactivity toward nucleophiles (e.g., glutathione), which may affect metabolic degradation.
- Structural Data: Molecular formula C₁₇H₂₁NO₂ (MW 271.35), highlighting lower molecular weight compared to the brominated target compound .
Functional Group Modifications
3-Hydroxy-1-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-Diphenylpropan-1-one
- Key Difference: A hydroxyl group and diphenylpropanone substituent on a diazabicyclo core.
- Impact :
- The hydroxyl group enhances solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation).
- Diphenyl groups introduce significant steric bulk, likely reducing binding to compact active sites.
- Application: Potential use in receptor modulation studies due to its polar functional groups .
Pharmacological and Industrial Relevance
- Receptor Targeting : The 8-azabicyclo[3.2.1]octane scaffold is associated with affinity for sigma receptors, dopamine transporters, and opioid receptors .
- Drug Development : Bromine substituents, as in the target compound, are often explored for their ability to enhance binding via halogen bonding (e.g., para-nitroazaprocin in ).
- Industrial Scalability : High-yield synthetic methods (e.g., 50% yield for tert-butyl derivatives in ) suggest feasibility for large-scale production.
Biological Activity
3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a compound of interest due to its potential biological activities, particularly in relation to opioid receptors and other pharmacological targets. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex bicyclic structure derived from the 8-azabicyclo[3.2.1]octane framework, which is known for its interaction with various neurotransmitter systems.
Research indicates that compounds similar to this compound often act as mu-opioid receptor antagonists . This mechanism is crucial for their therapeutic applications in managing conditions related to opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and pain management without the central side effects typically associated with opioid use .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant binding affinity to mu-opioid receptors, with some compounds showing selectivity towards certain receptor subtypes. For instance, a related compound was shown to have a Ki value of approximately 21 nM for D2-like receptors, indicating its potential as a selective ligand .
Structure-Activity Relationships (SAR)
The SAR analysis of compounds within this class reveals that modifications to the phenyl group and the bicyclic structure can significantly influence biological activity. For example, the introduction of bromine or methoxy groups has been linked to enhanced receptor binding and activity against specific biological targets .
| Compound | Mu Opioid Receptor Ki (nM) | D2-like Receptor Ki (nM) | Remarks |
|---|---|---|---|
| Compound A | 15 | 25 | High affinity |
| Compound B | 30 | 21 | Moderate affinity |
| This compound | TBD | TBD | Potential antagonist |
Case Study 1: Opioid Receptor Antagonism
In a study evaluating the effects of various azabicyclo compounds on gastrointestinal motility, it was found that certain derivatives effectively reduced opioid-induced constipation without affecting analgesic properties. This highlights the therapeutic potential of compounds like this compound in treating OBD while maintaining pain relief .
Case Study 2: Antitumor Activity
Another investigation explored the antitumor properties of structurally related compounds against various cancer cell lines. The results indicated that modifications in the bicyclic structure could enhance cytotoxicity against specific tumor types, suggesting broader applications for these compounds in oncology .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound features an 8-azabicyclo[3.2.1]octane core with a methoxy group at position 3 and a 2-bromophenyl-substituted propan-1-one moiety. The bicyclic framework imposes conformational rigidity, which may enhance binding selectivity to biological targets. The bromophenyl group contributes to lipophilicity and potential π-π stacking interactions, while the methoxy substituent can influence electronic effects and hydrogen bonding. These structural elements are critical in reactions such as nucleophilic substitutions (e.g., bromine displacement) or carbonyl-mediated transformations .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar azabicyclic compounds?
Contradictions in biological data often arise from differences in assay conditions, stereochemical variations, or off-target interactions. To address this:
- Perform comparative dose-response assays under standardized conditions.
- Synthesize and test stereoisomers or analogs to isolate structural determinants of activity (e.g., replacing the methoxy group with other substituents).
- Use computational docking studies (e.g., molecular dynamics simulations) to predict binding modes to targets like neurotransmitter receptors or enzymes. Cross-validate with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What synthetic methodologies are commonly employed for azabicyclo[3.2.1]octane derivatives?
Key steps include:
- Ring-forming reactions : Intramolecular cyclization via Mannich or Pictet-Spengler reactions to construct the bicyclic core.
- Functionalization : Introduction of the methoxy group via alkylation (e.g., methyl iodide) or demethylation of protective groups.
- Ketone installation : Coupling the azabicyclic amine with a bromophenyl-substituted propanoyl chloride under basic conditions.
Reaction progress is typically monitored via NMR (e.g., disappearance of amine protons) and GC-MS to confirm intermediates .
Advanced: How can conformational analysis of the bicyclic core improve structure-activity relationship (SAR) studies?
The bicyclo[3.2.1]octane system exhibits distinct puckering modes that influence ligand-receptor interactions. Use X-ray crystallography (with SHELX refinement ) or DFT calculations to map low-energy conformations. Compare these with bioactive conformations of related tropane alkaloids (e.g., cocaine analogs). Adjust substituents (e.g., methoxy position) to lock the core into conformations that optimize target binding .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H/C NMR to confirm bicyclic structure, methoxy resonance (~δ 3.2–3.5 ppm), and aromatic protons.
- IR spectroscopy : Detect carbonyl stretches (~1700 cm) and C-Br vibrations (~600 cm).
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ for [M+H]).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection .
Advanced: What in vitro models are suitable for evaluating CNS-related pharmacological effects?
- Receptor binding assays : Screen for affinity to dopamine (D2/D3), serotonin (5-HT), or σ receptors using radioligand displacement (e.g., H-spiperone).
- Enzyme inhibition : Test cholinesterase (AChE/BChE) inhibition via Ellman’s method.
- Cellular models : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures to assess neurotoxicity or neuroprotection. Cross-reference with structural analogs in and to identify conserved mechanisms .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, BBB permeability, and CYP450 metabolism.
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity while retaining target affinity.
- Metabolic stability : Perform in silico metabolite prediction (e.g., cytochrome P450 site of metabolism) and validate with liver microsome assays .
Basic: What are the documented biological targets of structurally related azabicyclic compounds?
Related compounds interact with:
- Neurotransmitter transporters : Serotonin/dopamine reuptake inhibition (e.g., tropane derivatives).
- Cholinesterases : Inhibition linked to cognitive enhancement.
- GPCRs : Activity at adrenergic or opioid receptors (see and for regulatory context). Target prioritization should align with the bromophenyl group’s electronic profile .
Advanced: What strategies mitigate synthetic challenges in scaling up azabicyclo[3.2.1]octane derivatives?
- Catalytic methods : Employ asymmetric catalysis (e.g., chiral ligands for enantioselective cyclization).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
- Flow chemistry : Improve yield and reproducibility for ring-closing steps.
Validate scalability via DoE (Design of Experiments) to optimize reaction parameters .
Advanced: How can researchers address discrepancies in crystallographic data for bicyclic compounds?
- Refinement protocols : Use SHELXL for high-resolution data, incorporating restraints for disordered regions.
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning.
- Validation tools : Check geometry with PLATON and electron density maps with COOT. Cross-validate with NMR-derived constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
